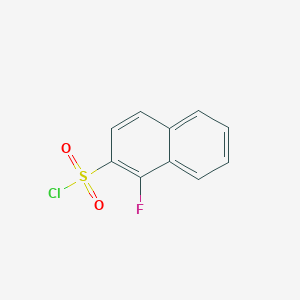

1-Fluoronaphthalene-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

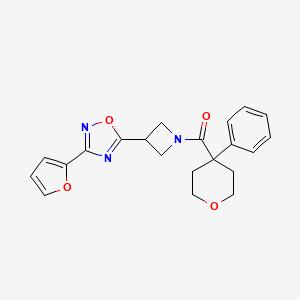

1-Fluoronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H6ClFO2S and a molecular weight of 244.67 . It is a derivative of 1-Fluoronaphthalene, which is an organofluorine compound from the group of naphthalene derivatives and fluoroaromatics .

Molecular Structure Analysis

The InChI code for 1-Fluoronaphthalene-2-sulfonyl chloride is1S/C10H6ClFO2S/c11-15(13,14)9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H . This indicates the presence of carbon, hydrogen, chlorine, fluorine, oxygen, and sulfur atoms in the molecule. It is stored at room temperature . The parent compound, 1-Fluoronaphthalene, is a colorless, combustible liquid that is insoluble in water .

Applications De Recherche Scientifique

Fluorescent Labeling and Sensing Applications

- Dansyl Chloride Derivatives for Sensitive Detection : The formation of fluorophores by the action of Dansyl Chloride (1-dimethylaminonaphthalene-5-Sulfonyl Chloride) with iodoamino acids provides a highly sensitive method for the detection of these compounds in the femtomole range, highlighting the utility of sulfonyl chloride derivatives in enhancing detection sensitivity in chromatographic analyses R. Bongiovanni et al., 1981.

- Genetically Encoded Fluorescent Amino Acids : The ability to biosynthetically incorporate low-molecular-weight fluorophores, such as dansylalanine, into proteins at defined sites demonstrates the role of sulfonyl chloride derivatives in studying protein structure, dynamics, and interactions D. Summerer et al., 2006.

Synthesis and Polymer Applications

- Fluoroalkylative Aryl Migration : The use of fluorinated sulfinate salts in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides showcases the synthetic utility of sulfonyl chloride derivatives in facilitating complex molecular transformations Zhengbiao He et al., 2015.

- SuFEx Clickable Reagents : The development of new fluorosulfonylation reagents with multiple addressable handles for regioselective synthesis emphasizes the versatility of sulfonyl chloride derivatives in click chemistry and materials science Jing Leng & Hua-Li Qin, 2018.

Analytical Chemistry Applications

- Fluorogenic Labeling for Pesticide Analysis : The investigation of organophosphorus pesticides through fluorogenic labeling with dansyl chloride (5-dimethylaminonaphthalene--l-sulfonyl chloride) underlines the application of sulfonyl chloride derivatives in environmental analysis and residue detection J. E. Lawrence et al., 1976.

Safety and Hazards

1-Fluoronaphthalene-2-sulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment and using protective clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

1-fluoronaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFO2S/c11-15(13,14)9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEXMRIWJCASOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoronaphthalene-2-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2585224.png)

![Methyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2585228.png)

![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585233.png)

![N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2585236.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2585238.png)